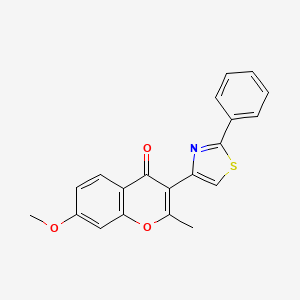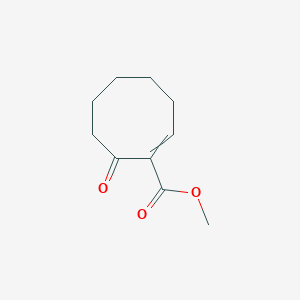
Methyl 8-oxocyclooct-1-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-oxocyclooct-1-ene-1-carboxylate is an organic compound with a unique structure that includes a cyclooctene ring with a ketone and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 8-oxocyclooct-1-ene-1-carboxylate can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a diene or an enyne, followed by oxidation and esterification. For example, a photochemical cycloaddition reaction of methyl 2-pyrone-5-carboxylate with methacrylonitrile can yield a cycloadduct, which can then be further processed to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using specialized reactors and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-oxocyclooct-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 8-oxocyclooct-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of methyl 8-oxocyclooct-1-ene-1-carboxylate involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the compound’s reactivity is primarily due to the presence of the ketone and ester functional groups, which can participate in nucleophilic and electrophilic reactions. The molecular pathways involved include the formation of intermediates such as enolates or carbocations, which then undergo further transformations.
Comparison with Similar Compounds
Methyl 8-oxocyclooct-1-ene-1-carboxylate can be compared with other similar compounds, such as:
Methyl cyclohex-1-ene-1-carboxylate: Similar structure but with a six-membered ring instead of an eight-membered ring.
Methyl endo-8-cyano-exo-8-methyl-3-oxo-2-oxabicyclo[2.2.2]oct-5-ene-6-carboxylate: Contains additional functional groups and a bicyclic structure.
The uniqueness of this compound lies in its eight-membered ring structure, which imparts different steric and electronic properties compared to its six-membered counterparts. This can lead to distinct reactivity and applications in various fields.
Properties
CAS No. |
52784-35-7 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
methyl 8-oxocyclooctene-1-carboxylate |
InChI |
InChI=1S/C10H14O3/c1-13-10(12)8-6-4-2-3-5-7-9(8)11/h6H,2-5,7H2,1H3 |
InChI Key |
YZNBAIABDLQLCX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CCCCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


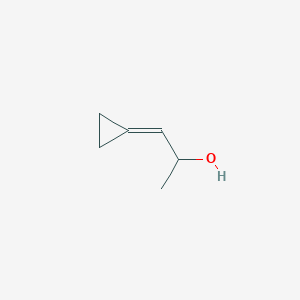
![Lithium, [2-(methylthio)phenyl]-](/img/structure/B14652294.png)

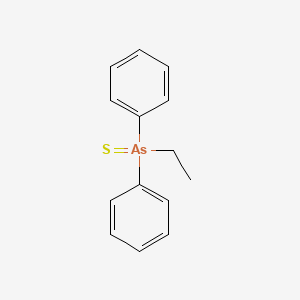
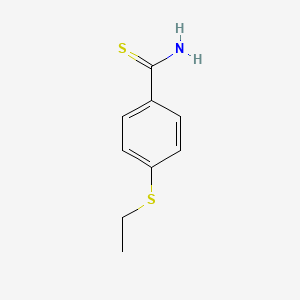

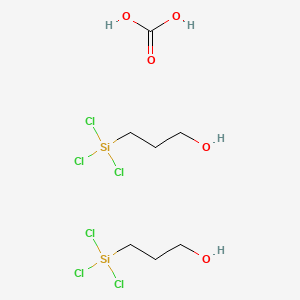
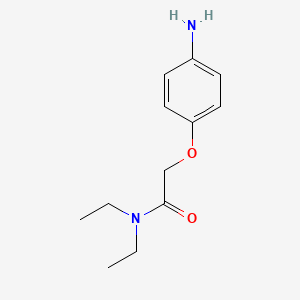
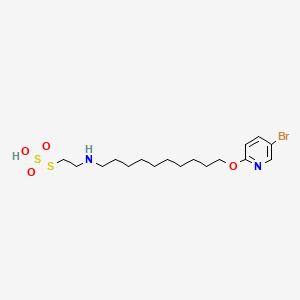

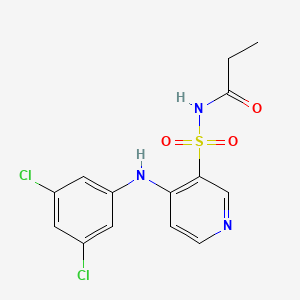
![N-[Bis(diethylamino)phosphoryl]-N'-phenylurea](/img/structure/B14652354.png)
